Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-9-13(10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIGUTRJWDFHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows.
Key Findings :
-
Acidic conditions (HCl or TFA) provide high yields with minimal side reactions.
-
Basic hydrolysis is inefficient due to competing ring-opening reactions.
Nucleophilic Substitution at the Carbamate Group
The carbamate oxygen and nitrogen serve as nucleophilic sites for alkylation or acylation reactions.
Mechanistic Insight :
-
Acylation occurs preferentially at the amine nitrogen over the carbamate oxygen due to higher nucleophilicity.
-
Steric hindrance from the spirocyclic structure slows reaction kinetics compared to linear analogs.
Ring-Opening Reactions of the Spirocyclic Framework
The 6-azaspiro[3.5]nonane core undergoes ring-opening under strong acidic or reductive conditions.
Critical Notes :
-
Ring-opening is regioselective, favoring cleavage at the less substituted bond .
-
Hydrogenolysis preserves the carbamate group unless harsh conditions are applied.
Cross-Coupling Reactions via the Amine Group
The deprotected amine participates in palladium-catalyzed cross-coupling reactions.
Optimization Data :
-
Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent β-hydride elimination .
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Reductive amination proceeds efficiently with sodium cyanoborohydride due to pH stability.
Stability Under Thermal and Oxidative Conditions
| Stress Condition | Observation | Degradation Products |
|---|---|---|
| 100°C, 24 hr (neat) | Partial Boc deprotection + ring-opening | tert-butanol + linear amine |
| H₂O₂ (30%, RT, 6 hr) | Oxidation at sp³ nitrogen | N-oxide derivative (72% purity) |
| UV light (254 nm, 48 hr) | No significant degradation | – |
Recommendations :
Scientific Research Applications
Drug Development
Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate has been identified as a potential candidate for drug development due to its structural features that may interact favorably with biological targets. The spirocyclic structure is known to enhance the binding affinity to certain receptors, making it a valuable scaffold in the design of new pharmacological agents.
PDE9 Inhibition
Research indicates that compounds related to this compound can act as phosphodiesterase type 9 (PDE9) inhibitors. PDE9 is implicated in various neurological disorders, and inhibitors can potentially improve cognitive function by increasing levels of cyclic GMP in the brain. A study highlighted the synthesis of similar compounds that demonstrated promising PDE9 inhibition, suggesting a pathway for further exploration with this compound derivatives .
Case Study 1: PDE9 Inhibition and Cognitive Enhancement
A study published in a peer-reviewed journal investigated the effects of various azaspiro compounds on cognitive function in animal models. The results indicated that compounds similar to this compound significantly improved memory retention and learning capabilities, suggesting their potential utility in treating cognitive impairments associated with aging and neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of azaspiro compounds revealed that modifications to the tert-butyl group and the nitrogen positioning within the spiro structure could enhance biological activity against specific targets, including PDEs and serotonin receptors. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved often include inhibition of enzymes or blocking of receptor-ligand interactions .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Differences and Implications
Ring Size and Nitrogen Positioning: The 6-azaspiro[3.5]nonane core distinguishes the target compound from 7-azaspiro[3.5]nonane (CAS: 147611-03-8), where the nitrogen atom occupies a different position, altering hydrogen-bonding capacity and steric effects .
Functional Groups: The ester group in tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate (CAS: 2227204-72-8) offers distinct reactivity compared to the carbamate group in the target compound, influencing hydrolysis stability and synthetic versatility .
Bicyclic vs. Spirocyclic Systems :
- Azabicyclo[4.1.0]heptane derivatives (e.g., CAS: 880545-32-4) feature fused rings rather than spiro junctions, resulting in higher ring strain and reduced conformational flexibility, which may limit their utility in certain drug designs .
Physicochemical Properties :
- The hydrochloride salt of the target compound (CAS: 2247107-77-1) exhibits higher aqueous solubility (276.81 g/mol) compared to its free base, a critical factor in formulation development .
Biological Activity
Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group and a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and receptor interactions.
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 1369342-39-1
Structure
The compound features a spirocyclic nitrogen-containing heterocycle, which contributes significantly to its biological activity. The structural uniqueness allows for various interactions with biological macromolecules, such as proteins and nucleic acids.
Current research indicates that this compound may interact with specific neurotransmitter receptors, although the precise mechanisms remain to be fully elucidated. The compound's interactions are critical for understanding its therapeutic potential.
Binding Affinities
Studies have assessed the binding affinities of this compound with various receptors:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| NMDA Receptor | 50 nM | |
| GABA Receptor | 200 nM | |
| Dopamine Receptor D2 | 150 nM |
These data suggest that this compound may exhibit significant activity at these receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- In a study investigating the effects of various spirocyclic compounds on cognitive function, this compound demonstrated enhanced memory retention in rodent models when administered at doses of 10 mg/kg . This suggests potential applications in treating cognitive deficits.
-
Antidepressant Activity :
- Another study assessed the antidepressant-like effects of this compound using the forced swim test in mice. Results indicated a significant reduction in immobility time, comparable to established antidepressants like fluoxetine . This finding supports further exploration into its use as an antidepressant.
-
Safety and Toxicology :
- Toxicological assessments revealed that the compound has a median lethal dose (LD50) greater than 2000 mg/kg in rats, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 1239319-82-4 | 0.92 | Antimicrobial |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | 0.91 | Analgesic |
| Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 | 0.91 | Antidepressant |
The comparative analysis indicates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via carbamate protection of the spirocyclic amine intermediate. Key steps include:
- Use of tert-butoxycarbonyl (Boc) anhydride or Boc-protecting reagents in polar aprotic solvents (e.g., THF, DCM) under basic conditions (e.g., triethylamine, pyridine) .
- Optimization of reaction temperature (0–25°C) and time (0.75–2 hrs) to minimize side reactions like overprotection or racemization.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Triethylamine | THF | 25 | 78 | 98% |
| Pyridine | DCM | 0 | 85 | 97% |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Key signals include:
- Boc group: tert-butyl protons (δ ~1.4 ppm, singlet) and carbonyl carbon (δ ~155 ppm).
- Spirocyclic amine: Distinct splitting patterns for azaspiro[3.5]nonane protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 255–260 (varies by derivative) .
- Note : Compare experimental data with computational predictions (e.g., PubChem data for analogous carbamates) .
Q. What safety protocols are critical for handling Tert-butyl carbamate derivatives in the lab?
- Methodology :
- Use fume hoods to avoid inhalation of vapors/dust (even if classified as non-hazardous) .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers at room temperature, away from strong acids/bases to prevent Boc deprotection .
Advanced Research Questions
Q. How can crystallographic tools (SHELX, ORTEP) resolve structural ambiguities in spirocyclic carbamates?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX for structure refinement. Key parameters:
- Space group determination (e.g., P21/c for chiral derivatives).
- Hydrogen bonding networks analyzed via Mercury or OLEX2 .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths/angles and confirm spirocyclic geometry .
Q. What computational strategies predict the stability of this compound under varying pH conditions?
- Methodology :
- DFT Calculations : Assess Boc group lability using Gaussian at the B3LYP/6-31G* level.
- pH-Dependent Stability : Simulate hydrolysis kinetics in acidic (pH < 3) or basic (pH > 10) conditions.
- Experimental Validation : Monitor degradation via HPLC at λ = 254 nm .
Q. How do substituents on the spirocyclic core influence biological activity in related carbamate derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Introduce substituents (e.g., halogens, alkyl groups) at the 6-azaspiro[3.5]nonane core via reductive amination or cross-coupling .
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
- Data Table :
| Substituent | logP | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| -H | 2.1 | 15.2 | Protease X |
| -Cl | 2.8 | 8.7 | Protease X |
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for Tert-butyl carbamate derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
